Cas no 726153-76-0 (N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide)

N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonamide, N-(4-chloro-5-formyl-3-phenyl-2(3H)-thiazolylidene)-
- N-(4-Chloro-5-formyl-3-phenyl-2(3H)-thiazolylidene)benzenesulfonamide
- N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide
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- Inchi: 1S/C16H11ClN2O3S2/c17-15-14(11-20)23-16(19(15)12-7-3-1-4-8-12)18-24(21,22)13-9-5-2-6-10-13/h1-11H
- InChI Key: WIDAJELADYEYIT-UHFFFAOYSA-N
- SMILES: C1(S(N=C2N(C3=CC=CC=C3)C(Cl)=C(C=O)S2)(=O)=O)=CC=CC=C1
N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289183-50mg |
N-(4-Chloro-5-formyl-3-phenyl-2(3H)-thiazolylidene)benzenesulfonamide |
726153-76-0 | 95% | 50mg |
¥1497.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289183-5g |
N-(4-Chloro-5-formyl-3-phenyl-2(3H)-thiazolylidene)benzenesulfonamide |
726153-76-0 | 95% | 5g |
¥20784.00 | 2024-05-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00934645-5g |
N-(4-Chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide |
726153-76-0 | 95% | 5g |
¥4235.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289183-100mg |
N-(4-Chloro-5-formyl-3-phenyl-2(3H)-thiazolylidene)benzenesulfonamide |
726153-76-0 | 95% | 100mg |
¥1703.00 | 2024-05-02 | |
Enamine | EN300-01179-0.1g |
N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide |
726153-76-0 | 95% | 0.1g |
$73.0 | 2023-04-29 | |
Enamine | EN300-01179-0.25g |
N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide |
726153-76-0 | 95% | 0.25g |
$105.0 | 2023-04-29 | |
Enamine | EN300-01179-5.0g |
N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide |
726153-76-0 | 95% | 5g |
$825.0 | 2023-04-29 | |
Enamine | EN300-01179-2.5g |
N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide |
726153-76-0 | 95% | 2.5g |
$558.0 | 2023-04-29 | |
Enamine | EN300-01179-1.0g |
N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide |
726153-76-0 | 95% | 1g |
$284.0 | 2023-04-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289183-2.5g |
N-(4-Chloro-5-formyl-3-phenyl-2(3H)-thiazolylidene)benzenesulfonamide |
726153-76-0 | 95% | 2.5g |
¥14061.00 | 2024-05-02 |
N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide Related Literature
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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Jianwei Zhong,Minhui Liang,Ye Ai Lab Chip, 2021,21, 2869-2880
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Guo-Jin Cao RSC Adv., 2016,6, 62165-62171
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
Additional information on N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide
N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide: A Comprehensive Overview
The compound with CAS No. 726153-76-0, known as N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug design and material science.
At its core, this compound consists of a benzenesulfonamide group attached to a thiazole ring system. The thiazole moiety is further substituted with a chlorine atom at the 4-position, a formyl group at the 5-position, and a phenyl group at the 3-position. This combination of functional groups imparts the compound with distinctive chemical properties, making it a valuable candidate for exploring novel chemical reactions and biological activities.
Recent studies have highlighted the potential of this compound in the development of bioactive molecules. Researchers have focused on its ability to act as a scaffold for constructing multi-functional drugs targeting various diseases. For instance, the presence of the formyl group at the 5-position has been shown to enhance the compound's ability to participate in Michael addition reactions, which are crucial in organic synthesis for constructing complex molecules.
In addition to its synthetic applications, this compound has demonstrated interesting pharmacokinetic properties. Preclinical studies suggest that it exhibits moderate solubility in aqueous solutions and favorable permeability across biological membranes. These attributes make it a promising candidate for drug delivery systems where controlled release and targeted delivery are essential.
The synthesis of this compound involves a multi-step process that begins with the preparation of the thiazole ring system. The key steps include the formation of the thiazole ring through cyclization reactions followed by substitution reactions to introduce the chlorine and formyl groups. The final step involves coupling the benzenesulfonamide group using appropriate coupling agents under optimized conditions.
One of the most recent advancements in understanding this compound's properties is its application in catalytic processes. Scientists have discovered that when incorporated into polymer-supported catalysts, this compound can significantly enhance catalytic efficiency in various organic transformations. This discovery opens new avenues for its use in industrial chemical processes where high catalytic activity is required.
The stability of this compound under different environmental conditions has also been thoroughly investigated. Studies reveal that it is stable under neutral and mildly acidic conditions but tends to degrade under strongly basic conditions. This information is crucial for determining its storage requirements and handling procedures in both laboratory and industrial settings.
In conclusion, N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide represents a significant advancement in modern organic chemistry. Its unique structure, coupled with its versatile functional groups, positions it as a valuable tool for researchers across various disciplines. As ongoing research continues to uncover new applications and properties of this compound, its role in advancing chemical science is expected to grow even further.
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